4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group and a piperidine ring linked through a methylene bridge to a tert-butylpyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps:
Formation of the Pyridazine Intermediate: The synthesis begins with the preparation of 6-tert-butylpyridazine. This can be achieved through the reaction of tert-butylhydrazine with a suitable dicarbonyl compound under acidic conditions.
Etherification: The pyridazine intermediate is then reacted with a halomethyl ether to form the 6-tert-butylpyridazin-3-yloxymethyl intermediate.
Piperidine Substitution: The intermediate is further reacted with piperidine under basic conditions to introduce the piperidin-1-yl group.
Pyrimidine Formation: Finally, the trifluoromethylpyrimidine core is introduced through a cyclization reaction involving appropriate precursors such as trifluoromethyl ketones and amidines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the trifluoromethyl group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its ability to interact with biological targets can be leveraged to design new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to target proteins, while the piperidine and pyridazine rings can provide additional interactions through hydrogen bonding or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-bromopyrimidine: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
3-tert-butyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N5O/c1-18(2,3)14-4-5-17(26-25-14)28-11-13-6-8-27(9-7-13)16-10-15(19(20,21)22)23-12-24-16/h4-5,10,12-13H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHSIFBBJLNPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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